Leucovorin calcium pentahydrate

Catalog No.
S007514
CAS No.
6035-45-6
M.F
C20H31CaN7O12
M. Wt
601.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucovorin calcium pentahydrate

CAS Number

6035-45-6

Product Name

Leucovorin calcium pentahydrate

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate

Molecular Formula

C20H31CaN7O12

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2

InChI Key

NPPBLUASYYNAIG-UHFFFAOYSA-L

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]

Solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Synonyms

Folinic acid calcium salt pentahydrate; Leucovorin calcium hydrate;

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Description

The exact mass of the compound Leucovorin calcium pentahydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rescue Therapy for Methotrexate Toxicity:

  • Methotrexate is an effective anticancer drug, but it can cause severe side effects due to its inhibition of folate metabolism.
  • Leucovorin acts as a rescue agent by replenishing folate pools in cells, thereby mitigating methotrexate's toxic effects.
  • Studies have demonstrated the efficacy of leucovorin in reducing methotrexate-induced bone marrow suppression and other toxicities.

Investigating Folate Metabolism:

  • Leucovorin can be used as a tool to study folate uptake, transport, and utilization within cells.
  • By measuring changes in leucovorin levels and its metabolites, researchers can gain insights into folate-dependent biochemical pathways.

Cancer Treatment Modulation:

  • Some research suggests that leucovorin may enhance the effectiveness of certain anticancer drugs, such as fluorouracil.
  • Leucovorin can increase the intracellular pool of folates, which are essential for the synthesis of DNA precursors targeted by fluorouracil.
  • However, further investigation is needed to determine the optimal use of leucovorin in combination with other chemotherapeutic agents.

Preclinical Cancer Models:

  • Leucovorin can be used in preclinical studies to evaluate the efficacy and toxicity of new anticancer drugs.
  • By incorporating leucovorin into treatment regimens, researchers can assess the potential for drug interactions and mitigation of side effects.

Leucovorin calcium pentahydrate, also known as calcium folinate or folinic acid calcium salt pentahydrate, is a derivative of folic acid. Its chemical formula is C20H31CaN7O125H2OC_{20}H_{31}CaN_{7}O_{12}\cdot 5H_{2}O, and it has a molecular weight of approximately 601.58 g/mol . This compound exists as a pentahydrate, meaning it contains five molecules of water for each molecule of leucovorin calcium. Leucovorin is primarily recognized for its role in enhancing the efficacy of certain chemotherapy agents and mitigating the toxic effects associated with folic acid antagonists like methotrexate.

, particularly those involving one-carbon metabolism. It acts as a co-factor in the synthesis of nucleotides and amino acids. The compound does not require reduction by dihydrofolate reductase to exert its effects, which distinguishes it from other folate derivatives. Upon administration, leucovorin is rapidly converted to its active form, 5-methyl-tetrahydrofolate, which is crucial for cellular functions such as DNA synthesis and repair .

Leucovorin exhibits significant biological activity as an antidote to the toxic effects of folic acid antagonists. It is utilized in clinical settings to treat megaloblastic anemia and to reduce the toxicity of high-dose methotrexate therapy, particularly in osteosarcoma treatment. The compound enhances the therapeutic efficacy of fluorouracil by stabilizing its active metabolite, thereby improving patient outcomes in colorectal cancer treatments .

Leucovorin calcium pentahydrate can be synthesized through several methods, typically involving the chemical modification of tetrahydrofolate. Common approaches include:

  • Chemical Reduction: Tetrahydrofolate is chemically reduced to form 5-formyl-tetrahydrofolate.
  • Salt Formation: The resultant compound is then reacted with calcium salts to produce leucovorin calcium.
  • Hydration: The final product undergoes crystallization in the presence of water to obtain the pentahydrate form.

These methods ensure that the active forms are preserved while achieving the desired pharmacological properties .

Leucovorin calcium pentahydrate has several applications in medicine:

  • Chemotherapy Support: Used as a rescue agent following high-dose methotrexate therapy.
  • Treatment of Anemia: Effective in treating megaloblastic anemia caused by folic acid deficiency.
  • Enhancement of Chemotherapeutic Agents: Improves the effectiveness of fluorouracil in cancer treatments.

Additionally, leucovorin's ability to bypass dihydrofolate reductase makes it a valuable therapeutic agent in various clinical scenarios .

Leucovorin interacts with several drugs and biological systems:

  • Methotrexate: It counteracts the toxic effects by replenishing folate levels.
  • Fluorouracil: Enhances its cytotoxic effects when used concurrently.
  • Other Folic Acid Antagonists: Leucovorin serves as an antidote to mitigate adverse effects.

Studies indicate that leucovorin can significantly alter pharmacokinetics and pharmacodynamics when administered alongside these agents, necessitating careful monitoring during treatment .

Leucovorin calcium pentahydrate shares similarities with several other compounds, particularly those related to folic acid metabolism. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
LevoleucovorinActive IsomerContains only the pharmacologically active levo-isomer; faster conversion to active form .
TetrahydrofolateNatural FolateRequires reduction by dihydrofolate reductase; not directly usable .
Folic AcidParent CompoundRequires metabolic conversion to active forms; less effective as an antidote .
Calcium FolinateSalt FormSimilar therapeutic uses but may differ in solubility and stability compared to leucovorin .

Leucovorin's unique position arises from its ability to act without requiring metabolic activation, making it indispensable in clinical oncology and hematology settings. Its rapid absorption and conversion further enhance its therapeutic profile compared to other folate derivatives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

601.1656603 g/mol

Monoisotopic Mass

601.1656603 g/mol

Heavy Atom Count

40

Appearance

white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RPR1R4C0P4
R3W57OBQ5W

Related CAS

58-05-9 (Parent)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: Calcium leucovorin was stable in bulk form after 4 weeks storage at 60 ° C (HPLC). Solution: Leucovorin in 0.1 N NaOH (pH 13) and in deionized water (pH6) was stable at room temperature under laboratory illumination for at least 24 hours (HPLC).

Dates

Modify: 2023-08-15
1: Schwartzman AD, Sethi R, Smith R. Multiorgan failure in a patient treated with the 5-fluorouracil, leucovorin, oxaliplatin, and irinotecan regimen. Clin Colorectal Cancer. 2013 Jun;12(2):136-9. doi: 10.1016/j.clcc.2012.09.005. Epub 2012 Oct 24. Review. PubMed PMID: 23098664.
2: Chuang VT, Suno M. Levoleucovorin as replacement for leucovorin in cancer treatment. Ann Pharmacother. 2012 Oct;46(10):1349-57. doi: 10.1345/aph.1Q677. Epub 2012 Oct 2. Review. PubMed PMID: 23032661.
3: Kovoor PA, Karim SM, Marshall JL. Is levoleucovorin an alternative to racemic leucovorin? A literature review. Clin Colorectal Cancer. 2009 Oct;8(4):200-6. doi: 10.3816/CCC.2009.n.034. Review. PubMed PMID: 19822510.
4: Sterba J, Valík D, Bajciová V, Kadlecová V, Gregorová V, Mendelová D. High-dose methotrexate and/or leucovorin rescue for the treatment of children with lymphoblastic malignancies: do we really know why, when and how? Neoplasma. 2005;52(6):456-63. Review. PubMed PMID: 16284689.
5: Kauh J, Johnstone P. Commentary on Wang et al., "Pre-operative chemotherapy with oral tegafur-uracil and leucovorin for rectal cancer" (J Surg Oncol 89: 256-263). J Surg Oncol. 2005 May 1;90(2):106-7. Review. PubMed PMID: 15844186.
6: Hwang JJ. Irinotecan and 5-FU/ leucovorin in metastatic colorectal cancer: balancing efficacy, toxicity, and logistics. Oncology (Williston Park). 2004 Dec;18(14 Suppl 14):26-34. Review. PubMed PMID: 15685831.
7: André T, Noirclerc M, Hammel P, Meckenstock R, Landi B, Cattan S, Selle F, Codoul JF, Guerrier-Parmentier B, Mokhtar R, Louvet C; GERCOR. Phase II study of leucovorin, 5-fluorouracil and gemcitabine for locally advanced and metastatic pancreatic cancer (FOLFUGEM 2). Gastroenterol Clin Biol. 2004 Aug-Sep;28(8-9):645-50. Review. PubMed PMID: 15646530.
8: Reddy GK. Intergroup trial fails to demonstrate a benefit with the addition of irinotecan to bolus 5-fluorouracil/leucovorin in stage III colon cancer. Clin Colorectal Cancer. 2004 Nov;4(4):230-2. Review. PubMed PMID: 15555203.
9: Di Leo A, Buyse M, Bleiberg H. Is overall survival a realistic primary end point in advanced colorectal cancer studies? A critical assessment based on four clinical trials comparing fluorouracil plus leucovorin with the same treatment combined either with oxaliplatin or with CPT-11. Ann Oncol. 2004 Apr;15(4):545-9. Review. PubMed PMID: 15033657.
10: Hwang JJ, Eisenberg SG, Marshall JL. Improving the toxicity of irinotecan/5-FU/leucovorin: a 21-day schedule. Oncology (Williston Park). 2003 Sep;17(9 Suppl 8):37-43. Review. PubMed PMID: 14569847.
11: Saad ED, Hoff PM. UFT and oral leucovorin as radiation sensitizers in rectal and other gastrointestinal malignancies. Cancer Invest. 2003;21(4):624-9. Review. PubMed PMID: 14533450.
12: Kuebler JP, de Gramont A. Recent experience with oxaliplatin or irinotecan combined with 5-fluorouracil and leucovorin in the treatment of colorectal cancer. Semin Oncol. 2003 Aug;30(4 Suppl 15):40-6. Review. PubMed PMID: 14523794.
13: Ghosh A, Boyd R. Leucovorin (calcium folinate) in "antifreeze" poisoning. Emerg Med J. 2003 Sep;20(5):466. Review. PubMed PMID: 12954693; PubMed Central PMCID: PMC1726214.
14: Twelves C. Can capecitabine replace 5-FU/leucovorin in combination with oxaliplatin for the treatment of advanced colorectal cancer? Oncology (Williston Park). 2002 Dec;16(12 Suppl No 14):23-6. Review. PubMed PMID: 12520636.
15: Fisher MD. Irinotecan/5-FU/leucovorin, oxaliplatin/5-FU/leucovorin, and oxaliplatin/irinotecan are each effective in the treatment of 5-FU-resistant advanced colorectal cancer. Clin Colorectal Cancer. 2001 Aug;1(2):85-6. Review. PubMed PMID: 12445365.
16: Fisher MD. Recommendation for irinotecan, 5-fluorouracil, and leucovorin as first-line therapy for colorectal cancer. Clin Colorectal Cancer. 2001 Aug;1(2):82-4. Review. PubMed PMID: 12445364.
17: Langer CJ. The role of UFT and the combination of UFT/leucovorin in non-small cell lung cancer. Lung Cancer. 2001 Nov;34(2):297-303. Review. PubMed PMID: 11679189.
18: Minsky BD. UFT plus oral leucovorin calcium (Orzel) and radiation in combined modality therapy: a comprehensive review. Int J Cancer. 2001 Feb 20;96(1):1-10. Review. PubMed PMID: 11241325.
19: Douillard JY; V-303 Study Group. Irinotecan and high-dose fluorouracil/leucovorin for metastatic colorectal cancer. Oncology (Williston Park). 2000 Dec;14(12 Suppl 14):51-5. Review. PubMed PMID: 11200150.
20: Hoff PM. The tegafur-based dihydropyrimidine dehydrogenase inhibitory fluoropyrimidines, UFT/leucovorin (ORZEL) and S-1: a review of their clinical development and therapeutic potential. Invest New Drugs. 2000 Nov;18(4):331-42. Review. PubMed PMID: 11081569.

Explore Compound Types